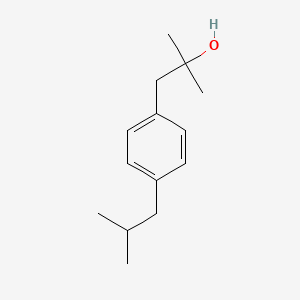
2-(4-iso-Butylphenyl)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-iso-Butylphenyl)-2-propanol is an organic compound that belongs to the class of secondary alcohols It is structurally related to ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID) This compound features a phenyl ring substituted with an isobutyl group and a hydroxyl group attached to a secondary carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iso-Butylphenyl)-2-propanol typically involves the reduction of 2-(4-iso-Butylphenyl)-2-propanone. One common method is the catalytic hydrogenation of the ketone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety and reduces the risk of side reactions.
化学反应分析
Types of Reactions
2-(4-iso-Butylphenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone, 2-(4-iso-Butylphenyl)-2-propanone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding hydrocarbon, 2-(4-iso-Butylphenyl)propane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: 2-(4-iso-Butylphenyl)-2-propanone
Reduction: 2-(4-iso-Butylphenyl)propane
Substitution: 2-(4-iso-Butylphenyl)-2-chloropropane
科学研究应用
2-(4-iso-Butylphenyl)-2-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and analgesic properties.
Medicine: It serves as a precursor in the synthesis of ibuprofen and other related NSAIDs.
Industry: The compound is used in the production of fine chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of 2-(4-iso-Butylphenyl)-2-propanol is primarily related to its ability to interact with biological targets. In the case of its use as a precursor to ibuprofen, the compound undergoes metabolic conversion to ibuprofen, which then inhibits the cyclooxygenase (COX) enzymes. This inhibition reduces the production of prostaglandins, leading to decreased inflammation and pain.
相似化合物的比较
Similar Compounds
Ibuprofen: 2-(4-iso-Butylphenyl)propanoic acid
Naproxen: 2-(6-methoxy-2-naphthyl)propanoic acid
Ketoprofen: 2-(3-benzoylphenyl)propanoic acid
Uniqueness
2-(4-iso-Butylphenyl)-2-propanol is unique due to its secondary alcohol structure, which allows for diverse chemical modifications. Unlike its analogs, such as ibuprofen, which contain a carboxylic acid group, this compound features a hydroxyl group, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-10(2)9-11-5-7-12(8-6-11)13(3,4)14/h5-8,10,14H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHITVHATOPWRRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














